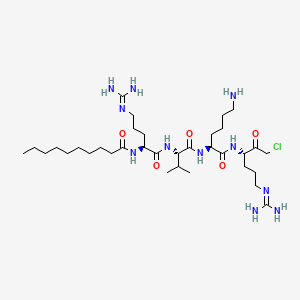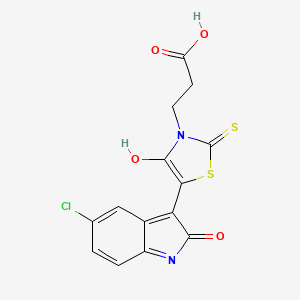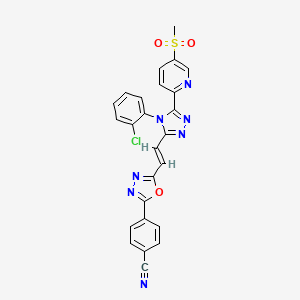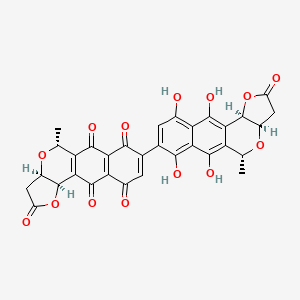
Filgotinib
Overview
Description
Filgotinib is an oral, preferential Janus kinase 1 inhibitor. It is used primarily for the treatment of rheumatoid arthritis and ulcerative colitis. This compound modulates a subset of proinflammatory cytokines within the Janus kinase-signal transducer and activator of transcription pathway, which differs from those inhibited by Janus kinase 2 or Janus kinase 3 .
Mechanism of Action
Target of Action
Filgotinib, also known as GLPG0634, is a Janus kinase (JAK) inhibitor . It primarily targets JAK1 , one of the four subtypes of this enzyme . JAK1 plays a crucial role in transmitting extracellular cytokine signals to activate various signal transducers and activators of transcription . This process drives the proinflammatory machinery of the cellular immune response .
Mode of Action
This compound’s mode of action involves preferential inhibition of JAK1 . This selective inhibition modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . These cytokines differ from those inhibited by other JAK subtypes, such as JAK2 or JAK3 . The selectivity for JAK1 aims to improve the safety profile of this compound while maintaining clinical efficacy .
Biochemical Pathways
The JAK-STAT pathway is a key driver of various cellular processes, including inflammatory pathways . This compound’s preferential inhibition of JAK1 modulates a subset of proinflammatory cytokines within this pathway . This modulation differs from the effects of inhibitors targeting JAK2 or JAK3 . The signal transmission of large numbers of proinflammatory cytokines is dependent on JAK1 .
Pharmacokinetics
This compound is absorbed extensively and rapidly after oral dosing . It is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . This metabolite has a similar JAK1 selectivity profile but reduced activity (by 10-fold) and increased systemic exposure (approximately 16- to 20-fold) compared with the parent compound . This compound is mainly eliminated in the urine as the metabolite . Intrinsic factors such as age, sex, race, mild renal impairment, and mild-to-moderate hepatic impairment have either no or minimal impact on the pharmacokinetics of this compound and its primary metabolite .
Result of Action
This compound’s action results in the modulation of a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . This modulation leads to a reduction in the proinflammatory machinery of the cellular immune response . In the context of diseases like rheumatoid arthritis, this can lead to a reduction in inflammation and associated symptoms .
Action Environment
The effectiveness and safety of this compound can be influenced by various environmental factors. This compound has a low drug–drug interaction potential, without clinically significant interactions with commonly coadministered medications in patients with inflammatory diseases . .
Biochemical Analysis
Biochemical Properties
Filgotinib modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . It interacts with JAK1, preferentially inhibiting it and differing from those inhibited by JAK2 or JAK3 . This compound is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .
Cellular Effects
This compound has demonstrated preferential inhibition of JAK1-dependent cytokine signaling in in vitro assays . It has been evaluated in clinical studies for treating patients with moderately-to-severely active rheumatoid arthritis . This compound influences cell function by modulating a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through preferential inhibition of JAK1 . This inhibition modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . Both this compound and its primary metabolite are substrates of P-glycoprotein (P-gp); however, coadministration with P-gp inhibitors and inducers does not affect this compound pharmacokinetics sufficiently to warrant dose adjustment .
Temporal Effects in Laboratory Settings
The systemic exposures of this compound and its primary metabolite increase dose proportionally over a 50- to 200-mg once-daily dose range . Consistent with their terminal elimination half-lives, steady state in plasma is reached by day 2 for this compound and day 4 for its metabolite . This compound is mainly eliminated in the urine as the metabolite .
Metabolic Pathways
This compound is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . The primary metabolite has a similar JAK1 selectivity profile but reduced activity and increased systemic exposure compared with the parent compound .
Transport and Distribution
This compound is absorbed extensively and rapidly after oral dosing . Both this compound and its primary metabolite are substrates of P-glycoprotein (P-gp); however, coadministration with P-gp inhibitors and inducers does not affect this compound pharmacokinetics sufficiently to warrant dose adjustment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Filgotinib is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically involves the use of carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process includes rigorous quality control measures to meet regulatory standards for pharmaceutical products .
Chemical Reactions Analysis
Types of Reactions: Filgotinib undergoes various chemical reactions, including:
Oxidation: this compound is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845.
Reduction: The primary metabolite has reduced activity compared to the parent compound.
Common Reagents and Conditions: The synthesis and metabolism of this compound involve specific enzymes and conditions that facilitate the conversion to its active form. The exact reagents and conditions are proprietary.
Major Products Formed: The primary product formed from the metabolism of this compound is GS-829845, which has a similar Janus kinase 1 selectivity profile but reduced activity compared to the parent compound .
Scientific Research Applications
Filgotinib has several scientific research applications, including:
Chemistry: Used as a model compound to study Janus kinase inhibition and its effects on cytokine signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Industry: Utilized in the development of targeted therapies for autoimmune and inflammatory diseases.
Comparison with Similar Compounds
Tofacitinib: A non-selective Janus kinase inhibitor that targets Janus kinase 1 and Janus kinase 3 with minimal activity at Janus kinase 2.
Baricitinib: A selective Janus kinase 1 and Janus kinase 2 inhibitor used for the treatment of rheumatoid arthritis.
Upadacitinib: A selective Janus kinase 1 inhibitor similar to filgotinib but with different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique in its preferential inhibition of Janus kinase 1, which aims to improve the safety profile while maintaining clinical efficacy. Its primary active metabolite, GS-829845, also contributes to its overall therapeutic effects .
Properties
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJLVEAXPNLDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152935 | |
| Record name | Filgotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling. | |
| Record name | Filgotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1206161-97-8 | |
| Record name | Filgotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Filgotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Filgotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Filgotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FILGOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)



![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
